![molecular formula C33H37NO3 B13841055 Methyl 2-methyl-2-[4-[4-[4-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethoxy]piperidin-1-yl]but-1-ynyl]phenyl]propanoate](/img/structure/B13841055.png)
Methyl 2-methyl-2-[4-[4-[4-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethoxy]piperidin-1-yl]but-1-ynyl]phenyl]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-[4-(Diphenylmethoxy-d5)-1-piperidinyl]-1-butyne]-α,α-dimethyl-benzeneacetic Acid Methyl Ester is a complex organic compound with the molecular formula C33H32D5NO3 and a molecular weight of 500.68 . This compound is a stable isotope-labeled chemical, often used in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of solvents like chloroform, dichloromethane, and methanol, and the reactions are carried out at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-[4-[4-(Diphenylmethoxy-d5)-1-piperidinyl]-1-butyne]-α,α-dimethyl-benzeneacetic Acid Methyl Ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.
Applications De Recherche Scientifique
4-[4-[4-(Diphenylmethoxy-d5)-1-piperidinyl]-1-butyne]-α,α-dimethyl-benzeneacetic Acid Methyl Ester is used in various scientific research applications, including:
Chemistry: As a stable isotope-labeled compound, it is used in tracer studies and analytical chemistry to track chemical processes and reactions.
Biology: The compound can be used in biological studies to investigate metabolic pathways and enzyme interactions.
Medicine: It may be used in pharmacological research to study drug metabolism and pharmacokinetics.
Industry: The compound can be used in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of 4-[4-[4-(Diphenylmethoxy-d5)-1-piperidinyl]-1-butyne]-α,α-dimethyl-benzeneacetic Acid Methyl Ester involves its interaction with specific molecular targets and pathways. The diphenylmethoxy-d5 group may interact with enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other stable isotope-labeled chemicals with similar structural features, such as:
- 4-[4-[4-(Diphenylmethoxy)-1-piperidinyl]-1-butyne]-α,α-dimethyl-benzeneacetic Acid Methyl Ester
- 4-[4-[4-(Diphenylmethoxy-d5)-1-piperidinyl]-1-butyne]-α,α-dimethyl-benzeneacetic Acid Ethyl Ester
Uniqueness
The uniqueness of 4-[4-[4-(Diphenylmethoxy-d5)-1-piperidinyl]-1-butyne]-α,α-dimethyl-benzeneacetic Acid Methyl Ester lies in its stable isotope labeling, which allows for precise tracking and analysis in various scientific studies. This feature makes it particularly valuable in research applications where accurate measurement and tracing of chemical processes are essential .
Propriétés
Formule moléculaire |
C33H37NO3 |
|---|---|
Poids moléculaire |
500.7 g/mol |
Nom IUPAC |
methyl 2-methyl-2-[4-[4-[4-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethoxy]piperidin-1-yl]but-1-ynyl]phenyl]propanoate |
InChI |
InChI=1S/C33H37NO3/c1-33(2,32(35)36-3)29-19-17-26(18-20-29)12-10-11-23-34-24-21-30(22-25-34)37-31(27-13-6-4-7-14-27)28-15-8-5-9-16-28/h4-9,13-20,30-31H,11,21-25H2,1-3H3/i4D,6D,7D,13D,14D |
Clé InChI |
AXLYUHOFLCCEMY-QBICEDTQSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=CC=C2)OC3CCN(CC3)CCC#CC4=CC=C(C=C4)C(C)(C)C(=O)OC)[2H])[2H] |
SMILES canonique |
CC(C)(C1=CC=C(C=C1)C#CCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(3H)-one](/img/structure/B13840980.png)
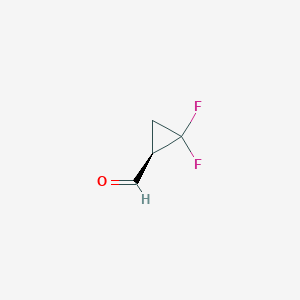

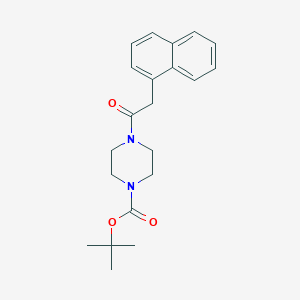
![Di-[2-(4-pyridyl)ethyl]sulfide Dihydrochloride](/img/structure/B13841011.png)
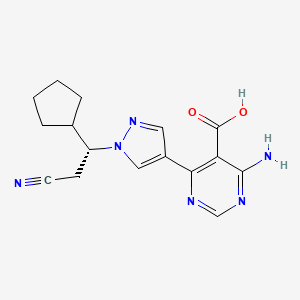
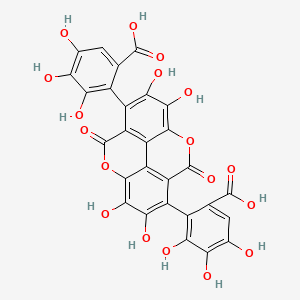
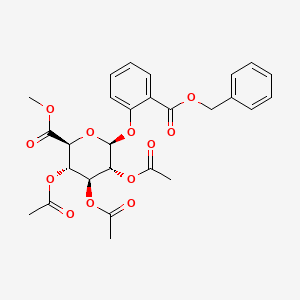

![Benzyl 2-(chlorocarbonyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13841029.png)
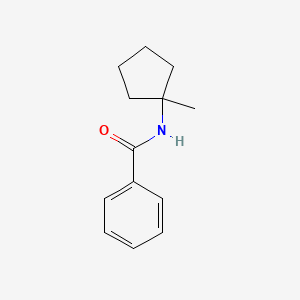
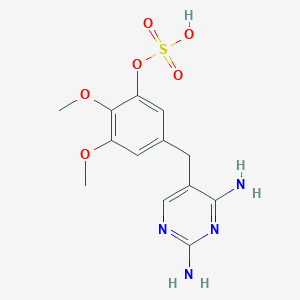
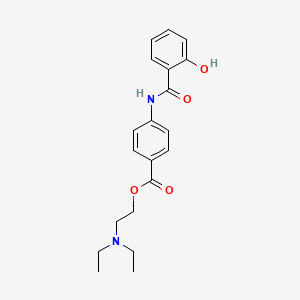
![4-[(4-Cyclohexylphenyl)methyl-[2-[(2,3,4,5,6-pentafluorophenyl)methyl-[4-(trifluoromethyl)phenyl]sulfonylamino]acetyl]amino]-2-hydroxybenzoic acid](/img/structure/B13841046.png)
